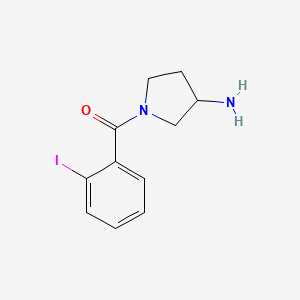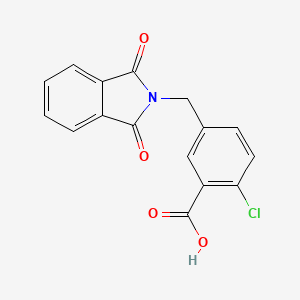
1-(2-Iodobenzoyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodobenzoyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an iodobenzoyl group
Métodos De Preparación
The synthesis of 1-(2-Iodobenzoyl)pyrrolidin-3-amine can be achieved through several routes. One common method involves the reaction of 2-iodobenzoyl chloride with pyrrolidin-3-amine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-iodobenzoyl chloride in an appropriate solvent such as dichloromethane.
- Add pyrrolidin-3-amine to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- After completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Análisis De Reacciones Químicas
1-(2-Iodobenzoyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Iodobenzoyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to the development of new pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the preparation of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodobenzoyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The iodobenzoyl group can participate in various binding interactions, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Iodobenzoyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A structurally related compound with different functional groups.
3-Iodopyrrole: Another iodine-substituted pyrrole derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13IN2O |
|---|---|
Peso molecular |
316.14 g/mol |
Nombre IUPAC |
(3-aminopyrrolidin-1-yl)-(2-iodophenyl)methanone |
InChI |
InChI=1S/C11H13IN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2 |
Clave InChI |
CIOKCSKCXHBMNI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)


![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
![prop-2-enyl 3-[[7-acetamido-2-phenyl-8-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12088671.png)
![3-[2-[[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12088676.png)


![2-[2-Hydroxy-3,8,8,17,19-pentamethyl-9-(3,4,5-trihydroxyoxan-2-yl)oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate](/img/structure/B12088699.png)


